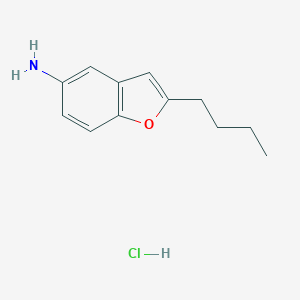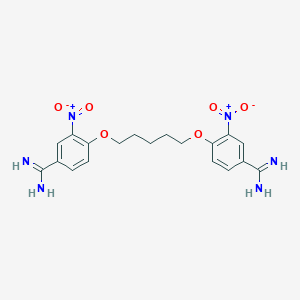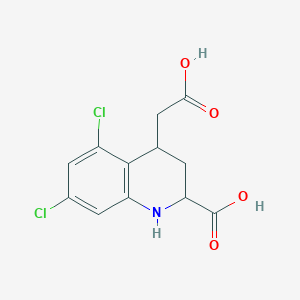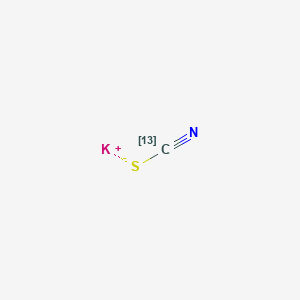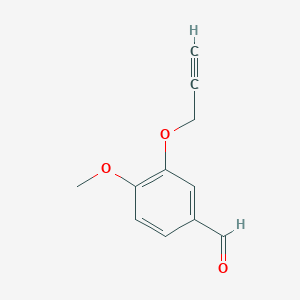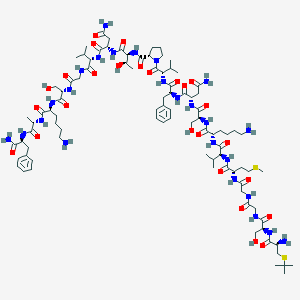
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcitonin gene-related peptide (CGRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 37-amino acid peptide that is derived from the calcitonin gene and is involved in a variety of physiological processes, including pain transmission, cardiovascular regulation, and inflammation. CGRP has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases. In
Wirkmechanismus
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- acts on the Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- receptor, a G protein-coupled receptor that is expressed on a variety of cell types. Binding of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- to the receptor activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, resulting in the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-.
Biochemical and Physiological Effects
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been shown to have a variety of biochemical and physiological effects that are similar to those of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. These include vasodilation, inhibition of platelet aggregation, modulation of immune function, and regulation of pain transmission. The peptide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- in lab experiments is its ability to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in a controlled manner. The peptide can be used to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- without the confounding factors associated with endogenous Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. However, one limitation of using the peptide is that it may not fully replicate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor that occur in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)-. One area of interest is the development of novel therapeutic agents based on the structure of the peptide. Another area of research is the investigation of the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in the pathogenesis of various diseases, including migraine, arthritis, and cardiovascular disease. Finally, further studies are needed to elucidate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, and to identify potential therapeutic targets for the treatment of diseases associated with Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- dysregulation.
Conclusion
In conclusion, Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that has been developed as a tool for investigating the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. The peptide has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, and has been used extensively in scientific research to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor. While there are limitations to using the peptide in lab experiments, it remains a valuable tool for investigating the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in various diseases and for identifying potential therapeutic targets for the treatment of these diseases.
Synthesemethoden
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that is produced by solid-phase peptide synthesis. The peptide is assembled on a resin support using standard Fmoc chemistry, and the t-butyl-cysteine residue is introduced using a thioether linkage. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Wissenschaftliche Forschungsanwendungen
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been used extensively in scientific research to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. It has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, including vasodilation, pain transmission, and inflammation. The peptide has also been used to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, as well as to identify potential therapeutic targets for the treatment of diseases such as migraine, arthritis, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
137908-73-7 |
|---|---|
Produktname |
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- |
Molekularformel |
C92H149N25O26S2 |
Molekulargewicht |
2085.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
InChI |
InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |
InChI-Schlüssel |
WATQXYHVKWACLE-XACTVAOOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
Andere CAS-Nummern |
137908-73-7 |
Sequenz |
XSGGMVKSNFVPTNVGSKAF |
Synonyme |
(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)


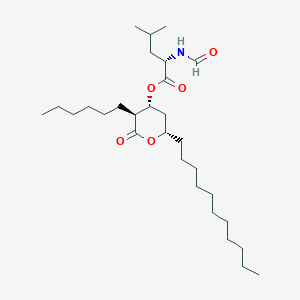


![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
